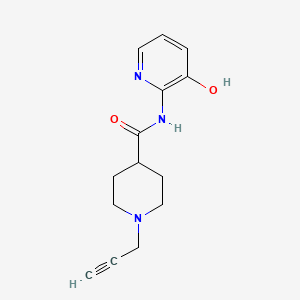
1-(3,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine, also known as TRO19622, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized through various methods. In
作用機序
1-(3,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of this compound. Additionally, this compound has been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in the levels of serotonin and norepinephrine in the brain, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. This compound has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of using 1-(3,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine in lab experiments is that it has been shown to have a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety. Additionally, this compound has been shown to have analgesic effects, which makes it useful for studying pain pathways in animal models. However, one limitation of using this compound is that it has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine. One area of interest is the potential use of this compound as an antidepressant or anxiolytic in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the potential use of this compound as a tool for studying the role of the 5-HT1A receptor in mood and anxiety. Further research is needed to determine the precise mechanism of action of this compound and its potential therapeutic applications.
合成法
1-(3,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has been synthesized through various methods, including the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-(4-ethoxy-2,5-dimethylphenylsulfonyl)piperazine-1-carboxylic acid, followed by the decarboxylation of the resulting compound. These methods have been optimized to yield high purity and yield of this compound.
科学的研究の応用
1-(3,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. In preclinical studies, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. This compound has also been shown to have analgesic effects in animal models of pain.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-27-21-14-19(5)22(15-18(21)4)28(25,26)24-11-9-23(10-12-24)20-8-7-16(2)17(3)13-20/h7-8,13-15H,6,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUKSRSTDZCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2788002.png)


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B2788010.png)
![N-(2,3-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2788011.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2788012.png)
![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/no-structure.png)
![3-cyclopentyl-7-[(2,3-dimethoxybenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788014.png)
![4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2788017.png)


![8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2788021.png)

